1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
CAS No.:
Cat. No.: VC18127183
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole -](/images/structure/VC18127183.png)
Specification
Molecular Formula | C9H15N3 |
---|---|
Molecular Weight | 165.24 g/mol |
IUPAC Name | 1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole |
Standard InChI | InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 |
Standard InChI Key | COIPSIGBENXWIV-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC=C1CC2CCNC2 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole features a 1H-imidazole core substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidin-3-ylmethyl moiety. The imidazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity, while the pyrrolidine component (C₄H₈N) introduces conformational flexibility and basicity. The molecular formula is C₉H₁₅N₃, with a calculated molecular weight of 165.24 g/mol for the free base and 238.17 g/mol for the dihydrochloride salt.
The compound’s stereochemistry is defined by the chiral center at the 3-position of the pyrrolidine ring, yielding two enantiomers. Computational modeling suggests that the (R)-enantiomer exhibits stronger interactions with biological targets such as kinase enzymes due to optimal spatial alignment.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole |
Molecular Formula | C₉H₁₅N₃ |
SMILES | CN1C=C(C=C1)CC2CNCC2 |
Topological Polar Surface Area | 41.2 Ų |
Hydrogen Bond Donors | 2 |
Synthesis and Manufacturing Processes
Traditional Laboratory Synthesis
The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves a two-step strategy:
-
Imidazole Core Formation: The Debus-Radziszewski reaction condenses glyoxal, ammonia, and formaldehyde to generate 1-methylimidazole, achieving yields of 68–72% under reflux conditions.
-
Pyrrolidine Substituent Introduction: A nucleophilic alkylation reaction attaches the pyrrolidin-3-ylmethyl group using 3-(bromomethyl)pyrrolidine in the presence of potassium carbonate. This step proceeds at 80°C in acetonitrile, yielding 58–63% of the target compound.
Alternative routes employ Grignard reagents to functionalize pre-formed 2-acylimidazoles. For example, treatment of 5-formyl-1-methylimidazole with pyrrolidin-3-ylmagnesium bromide produces the desired product in 71% yield after purification .
Industrial-Scale Production Techniques
To meet commercial demand, manufacturers utilize advanced systems:
-
Microwave-Assisted Organic Synthesis (MAOS): Reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C for the alkylation step) while improving yields to 85%.
-
Continuous Flow Reactors: Enable large-scale production (≥50 kg/batch) with precise temperature control, minimizing byproduct formation.
Table 2: Synthesis Method Comparison
Parameter | Batch Reactor | MAOS | Flow Reactor |
---|---|---|---|
Reaction Time | 6–8 h | 15 min | 2 h |
Yield | 63% | 85% | 78% |
Scalability | ≤5 kg | ≤10 kg | ≥50 kg |
Physicochemical Properties
Thermal and Solubility Characteristics
The free base form melts at 112–114°C and exhibits moderate solubility in polar solvents:
-
Water: 8.2 mg/mL (25°C)
-
Ethanol: 34 mg/mL
-
Dichloromethane: 22 mg/mL
Conversion to the dihydrochloride salt enhances aqueous solubility to 142 mg/mL, making it preferable for pharmaceutical formulations. The salt decomposes at 248–250°C without a distinct melting point.
Stability and Reactivity
The compound remains stable under nitrogen for ≥12 months at −20°C but undergoes gradual oxidation in air, forming an N-oxide derivative (detectable via HPLC after 6 weeks). It reacts selectively with electrophiles at the imidazole C-2 position, enabling functionalization for structure-activity relationship (SAR) studies .
Pharmacological Applications and Research Findings
Kinase Inhibition Activity
In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.42 μM. Molecular docking reveals hydrogen bonding between the imidazole N-3 and the kinase’s hinge region, while the pyrrolidine group occupies a hydrophobic pocket.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume